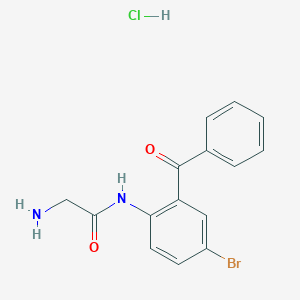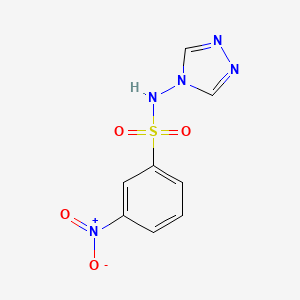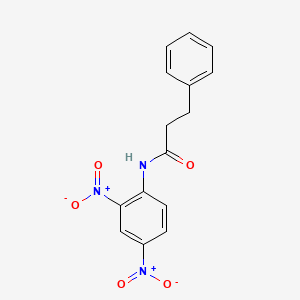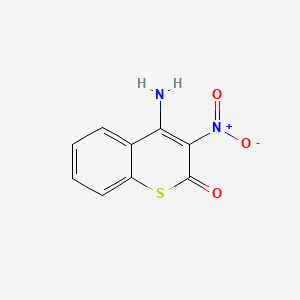
N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride, also known as BBG, is a chemical compound that has gained significant attention in the field of neuroscience research. BBG is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases. BBG has been shown to have potential therapeutic applications in the treatment of these conditions.
Mecanismo De Acción
N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride selectively blocks the P2X7 receptor by binding to its allosteric site. This prevents the receptor from undergoing conformational changes required for its activation. The inhibition of the P2X7 receptor by N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride has been shown to reduce the release of pro-inflammatory cytokines and chemokines from activated microglia and astrocytes, as well as to attenuate the activation of the NLRP3 inflammasome.
Biochemical and Physiological Effects:
N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride reduces the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, from activated microglia and astrocytes. N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride has also been shown to inhibit the activation of the NLRP3 inflammasome, which is involved in the processing and release of pro-inflammatory cytokines.
In vivo studies have demonstrated that N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride has neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride has been shown to reduce the accumulation of amyloid-β plaques and neurofibrillary tangles in the brain, as well as to improve cognitive function and motor deficits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride has several advantages for use in laboratory experiments. It is a selective antagonist of the P2X7 receptor, which allows for the specific inhibition of this receptor without affecting other purinergic receptors. N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride is also relatively stable and can be stored for extended periods without degradation.
One limitation of N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride is its solubility in water, which can make it difficult to administer in vivo. N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride also has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.
List of
Direcciones Futuras
1. Investigating the potential therapeutic applications of N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride in the treatment of other neurological disorders, such as multiple sclerosis and neuropathic pain.
2. Developing more potent and selective P2X7 receptor antagonists based on the structure of N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride.
3. Investigating the role of the P2X7 receptor in the pathogenesis of other diseases, such as cancer and autoimmune disorders.
4. Studying the effects of N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride on other physiological processes, such as synaptic plasticity and neurogenesis.
5. Investigating the potential use of N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride as a diagnostic tool for the detection of P2X7 receptor expression in various cell types.
6. Investigating the potential use of N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride in combination with other drugs for the treatment of neurodegenerative diseases.
7. Studying the pharmacokinetics and pharmacodynamics of N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride in humans to determine its safety and efficacy as a therapeutic agent.
Conclusion:
N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride is a selective antagonist of the P2X7 receptor that has potential therapeutic applications in the treatment of various neurological disorders. N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, as well as to reduce the release of pro-inflammatory cytokines and chemokines from activated microglia and astrocytes. While N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride has several advantages for use in laboratory experiments, further research is needed to determine its safety and efficacy as a therapeutic agent in humans.
Métodos De Síntesis
N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride can be synthesized through a multi-step process involving the reaction of 2-benzoyl-4-bromobenzoic acid with glycine and subsequent purification through recrystallization. The final product is obtained as a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
N~1~-(2-benzoyl-4-bromophenyl)glycinamide hydrochloride has been extensively studied in the field of neuroscience research due to its selective inhibition of the P2X7 receptor. The P2X7 receptor is expressed in various cell types in the central nervous system, including microglia, astrocytes, and neurons. Activation of the P2X7 receptor has been implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and neuropathic pain.
Propiedades
IUPAC Name |
2-amino-N-(2-benzoyl-4-bromophenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2.ClH/c16-11-6-7-13(18-14(19)9-17)12(8-11)15(20)10-4-2-1-3-5-10;/h1-8H,9,17H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTGBMRMGFIBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5690003 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diisobutyl [anilino(phenyl)methyl]phosphonate](/img/structure/B5064329.png)
![3-[(4-chlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5064346.png)
![N~2~-[(benzylamino)carbonothioyl]asparagine](/img/structure/B5064354.png)

![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B5064364.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5064385.png)
![N-(3-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5064387.png)

![N-benzyl-N-methyl-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B5064406.png)
![N-(3,4-dimethylphenyl)-2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5064412.png)
![4-{1-cyano-2-[1-(4-fluorobenzyl)-1H-indol-3-yl]vinyl}benzoic acid](/img/structure/B5064423.png)
![2-{4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5064432.png)